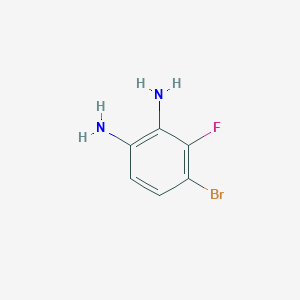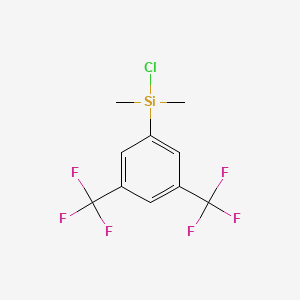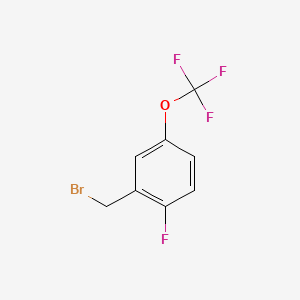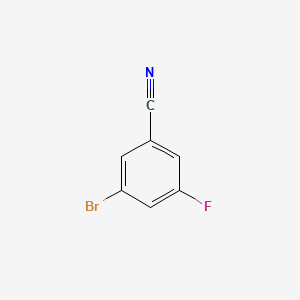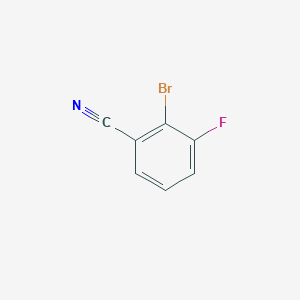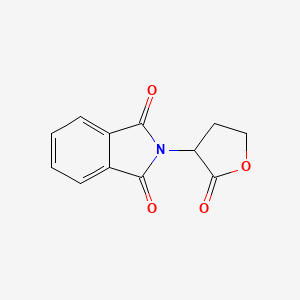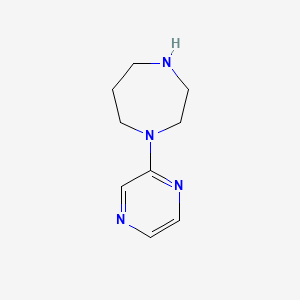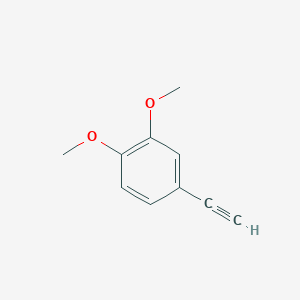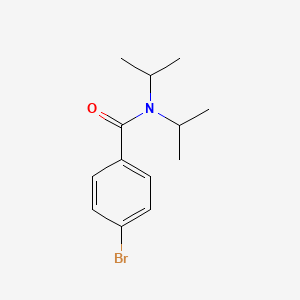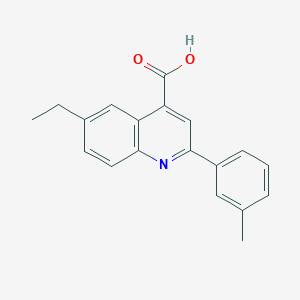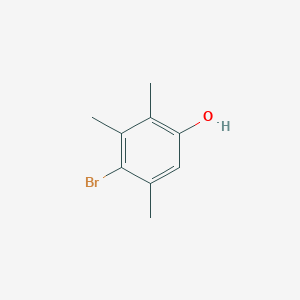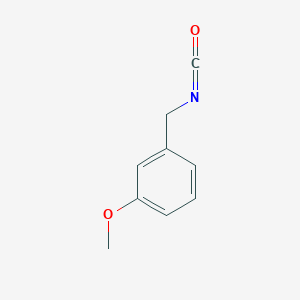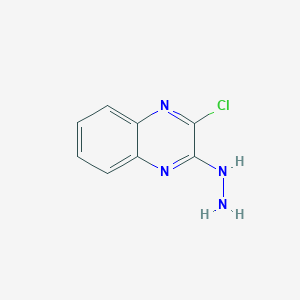
2-氯-3-肼基喹喔啉
概述
描述
2-Chloro-3-hydrazinylquinoxaline is a quinoxaline derivative that has garnered attention due to its notable antimicrobial properties. This compound has shown significant potential in combating various fungal infections, particularly those caused by Candida species . Its unique chemical structure allows it to exhibit both antifungal and anti-inflammatory properties, making it a promising candidate for further research and development in the field of medicinal chemistry .
科学研究应用
2-Chloro-3-hydrazinylquinoxaline has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .
Mode of Action
2-Chloro-3-hydrazinylquinoxaline interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .
Biochemical Pathways
It’s known that the compound exhibits promising antimicrobial efficacy
Pharmacokinetics
Quinoxaline derivatives, including 2-Chloro-3-hydrazinylquinoxaline, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .
Result of Action
2-Chloro-3-hydrazinylquinoxaline has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .
Action Environment
The effectiveness of 2-Chloro-3-hydrazinylquinoxaline can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .
生化分析
Biochemical Properties
2-Chloro-3-hydrazinylquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has shown effectiveness against several strains of Candida and Aspergillus species, indicating its potential as an antimicrobial agent . The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, 2-Chloro-3-hydrazinylquinoxaline exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Cellular Effects
The effects of 2-Chloro-3-hydrazinylquinoxaline on various cell types and cellular processes are profound. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, 2-Chloro-3-hydrazinylquinoxaline has been shown to influence gene expression, particularly genes involved in immune responses .
Molecular Mechanism
At the molecular level, 2-Chloro-3-hydrazinylquinoxaline exerts its effects through several mechanisms. It binds to fungal cell membranes, disrupting their structure and function . This binding leads to increased membrane permeability, resulting in cell lysis and death. Additionally, the compound inhibits key enzymes involved in the biosynthesis of fungal cell walls, further compromising cell integrity . In mammalian cells, 2-Chloro-3-hydrazinylquinoxaline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-hydrazinylquinoxaline over time in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is susceptible to degradation under extreme pH conditions. Long-term studies have shown that 2-Chloro-3-hydrazinylquinoxaline continues to exhibit antifungal and anti-inflammatory properties over time, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-3-hydrazinylquinoxaline vary with different dosages. At lower doses, the compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-3-hydrazinylquinoxaline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 2-Chloro-3-hydrazinylquinoxaline within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The distribution of 2-Chloro-3-hydrazinylquinoxaline is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-3-hydrazinylquinoxaline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors . The localization of 2-Chloro-3-hydrazinylquinoxaline is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in the presence of triethylamine (TEA) at room temperature . The reaction proceeds as follows:
Starting Materials: 2,3-dichloroquinoxaline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out at room temperature with TEA as a base.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-3-hydrazinylquinoxaline are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.
化学反应分析
Types of Reactions
2-Chloro-3-hydrazinylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
相似化合物的比较
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Chloro-3-hydrazinylquinoxaline.
2-Hydrazinylquinoxaline: Another quinoxaline derivative with similar biological activities.
Pyrazolylquinoxalines: Compounds that share structural similarities and exhibit various biological activities.
Uniqueness
2-Chloro-3-hydrazinylquinoxaline stands out due to its dual antifungal and anti-inflammatory properties, which are not commonly observed in other quinoxaline derivatives . Its ability to effectively target multiple Candida species and its potential therapeutic applications make it a unique and valuable compound for further research and development .
属性
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51347-93-4 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?
A1: While 2-Chloro-3-hydrazinylquinoxaline demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
